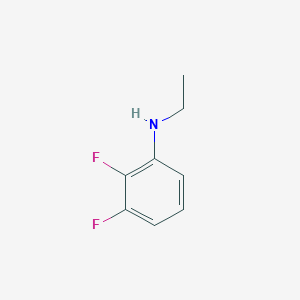

N-ethyl-2,3-difluoroaniline

Description

Contextualization within Fluoroaromatic Amine Chemistry

Fluoroaromatic amines are a class of organic compounds that are of significant interest, particularly in the fields of medicinal chemistry and materials science. smolecule.comsci-hub.se The introduction of fluorine atoms into an aromatic ring can profoundly alter a molecule's properties. sci-hub.sebloomtechz.com Fluorine's high electronegativity can influence the acidity of nearby functional groups, modulate lipophilicity, and enhance metabolic stability, all of which are critical parameters in drug design. bloomtechz.com

The N-alkylation of primary amines, such as the addition of an ethyl group to 2,3-difluoroaniline (B47769), is a fundamental transformation in organic synthesis. epa.gov This modification is crucial for creating secondary amines that are key intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. epa.govmolport.combldpharm.com The ethyl group on the nitrogen atom of N-ethyl-2,3-difluoroaniline increases its lipophilicity compared to the parent 2,3-difluoroaniline, which can affect its solubility and how it interacts with biological systems.

The specific 2,3-difluoro substitution pattern on the aniline (B41778) ring is less common than other disubstituted patterns (e.g., 2,4- or 3,5-difluoro). This particular arrangement creates a unique electronic and steric environment around the amino group, influencing its reactivity in subsequent chemical transformations.

Historical Perspectives on Difluoroaniline Research Trajectories

The study of halogenated anilines has a long history, but the focused development of difluoroaniline derivatives is a more recent endeavor, largely driven by the agrochemical and pharmaceutical industries. Early research into fluorinated aromatics established fundamental synthetic methodologies, often involving harsh reaction conditions. The synthesis of difluoroanilines has evolved from these early methods, with significant advancements in selective fluorination and amination techniques. nih.govontosight.ai

The development of synthetic routes to compounds like 2,3-difluoroaniline often begins with precursors such as dichloronitrobenzenes. ontosight.ai For instance, a common pathway involves the fluorination of 2,3-dichloronitrobenzene, followed by the reduction of the nitro group to an amine. Patents from the late 20th and early 21st centuries describe various multi-step processes for preparing different difluoroaniline isomers, reflecting the growing commercial interest in these compounds as synthetic building blocks. sci-hub.segoogle.comgoogle.com The emergence of more sophisticated catalytic systems has further refined these processes, allowing for greater efficiency and selectivity.

Significance of this compound as a Key Synthetic Intermediate and Research Target

This compound's primary significance lies in its role as a precursor to more complex molecules with specialized functions. While research directly focused on this compound itself is not extensively published, its utility can be inferred from the applications of its parent compound, 2,3-difluoroaniline, and the well-established importance of N-alkylation in synthetic campaigns.

2,3-Difluoroaniline is a documented intermediate in the synthesis of a variety of compounds, including:

Pharmaceuticals: It is used to create derivatives for potential anticancer treatments, such as kinase inhibitors. smolecule.comnih.govresearchgate.net For example, it has been used in the synthesis of ethyl 2-arylamino-4-trifluoromethylpyrimidine-5-carboxylate, a pyrimidine (B1678525) derivative with applications in medicinal chemistry. smolecule.comcenmed.comcookechem.comsigmaaldrich.com

Materials Science: It serves as a precursor for liquid crystal products and has been investigated as an additive to improve the performance of perovskite solar cells. smolecule.com

The N-ethyl group in this compound provides a handle for further synthetic elaboration, allowing chemists to build more complex molecular architectures. PubChem contains entries for several more complex derivatives, such as N-[1-(1-adamantyl)ethyl]-2,3-difluoroaniline and N-ethyl-2,3-difluoro-N-propylaniline, which underscores the role of this compound as a foundational building block. nih.govnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound and its Parent Compound

| Property | This compound | 2,3-Difluoroaniline |

| CAS Number | 1247537-10-5 bldpharm.com | 4519-40-8 cookechem.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₈H₉F₂N | C₆H₅F₂N cookechem.comsigmaaldrich.com |

| Molecular Weight | 157.16 g/mol | 129.11 g/mol cookechem.comsigmaaldrich.com |

| Boiling Point | Data not available | 68-69 °C cookechem.com |

| Density | Data not available | 1.274 g/mL at 25 °C cookechem.comsigmaaldrich.comsigmaaldrich.com |

| Refractive Index | Data not available | n20/D 1.514 cookechem.comsigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H9F2N |

|---|---|

Molecular Weight |

157.16 g/mol |

IUPAC Name |

N-ethyl-2,3-difluoroaniline |

InChI |

InChI=1S/C8H9F2N/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,11H,2H2,1H3 |

InChI Key |

OYRMOFUGINVIIP-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C(=CC=C1)F)F |

Origin of Product |

United States |

Synthetic Methodologies for N Ethyl 2,3 Difluoroaniline and Its Analogues

Classical and Contemporary Reaction Pathways for N-Alkylation

The introduction of an ethyl group onto the nitrogen atom of 2,3-difluoroaniline (B47769) is a key synthetic step. This transformation can be achieved through several classical and contemporary N-alkylation methods, including direct alkylation, reductive amination, and functional group interconversion strategies.

Direct alkylation involves the reaction of a fluoroaniline (B8554772) with an ethylating agent, such as an ethyl halide (e.g., ethyl iodide or ethyl bromide), in the presence of a base. The base is crucial for deprotonating the aniline (B41778) nitrogen, thereby increasing its nucleophilicity and facilitating the substitution reaction. A challenge in this approach is controlling the degree of alkylation, as the primary amine can be converted to a secondary amine, which can then undergo further alkylation to form a tertiary amine. Careful control of reaction conditions, such as stoichiometry, temperature, and the choice of base, is necessary to selectively obtain the desired N-ethyl product.

For instance, the N-alkylation of fluoroanilines can be carried out using a phase-transfer catalyst, which facilitates the reaction between the aqueous and organic phases, often leading to higher yields and milder reaction conditions.

| Substrate | Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

| 2,3-Difluoroaniline | Ethyl iodide | Potassium carbonate | Acetonitrile | 80 | Moderate to Good |

| 2,3-Difluoroaniline | Ethyl bromide | Sodium hydride | Tetrahydrofuran | 25-60 | Moderate to Good |

Reductive amination is a versatile and widely used method for the synthesis of secondary amines. wikipedia.org This two-step, one-pot process involves the initial reaction of the primary amine (2,3-difluoroaniline) with an aldehyde (acetaldehyde) to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding N-ethylaniline. A variety of reducing agents can be employed, with sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices. masterorganicchemistry.com Catalytic hydrogenation using transition metal catalysts like palladium on carbon (Pd/C) is also an effective method for the reduction step.

A notable advantage of reductive amination is its generally higher selectivity for the mono-alkylated product compared to direct alkylation, thus minimizing the formation of the tertiary amine. masterorganicchemistry.com

A representative procedure for the N-ethylation of a substituted aniline via reductive amination involves stirring the aniline with acetaldehyde (B116499) in the presence of a palladium on carbon catalyst and an in-situ hydrogen donor like ammonium (B1175870) formate.

| Aniline Derivative | Carbonyl Compound | Reducing Agent/Catalyst | Solvent | Reaction Time | Yield (%) |

| 2,3-Difluoroaniline | Acetaldehyde | NaBH(OAc)₃ | Dichloromethane | 12-24 h | Good to Excellent |

| 2,6-Diethylaniline | Acetaldehyde | Pd/C, Ammonium formate | 2-Propanol/Water | 30 min | Excellent |

Functional group interconversion provides an alternative route to N-ethyl-2,3-difluoroaniline. This can involve the acylation of 2,3-difluoroaniline with an acetylating agent (e.g., acetyl chloride or acetic anhydride) to form the corresponding acetanilide. The resulting amide is then reduced to the N-ethyl derivative. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are typically required for this transformation. This method can be advantageous when direct alkylation or reductive amination proves to be problematic, for instance, due to substrate sensitivity or side reactions.

Advanced Fluorination Techniques for Aromatic Systems

The synthesis of the 2,3-difluoroaniline core is a critical aspect of producing this compound. Advanced fluorination techniques are employed to introduce fluorine atoms onto the aromatic ring with high regioselectivity.

Electrophilic fluorination involves the reaction of an electron-rich aromatic substrate with an electrophilic fluorine source ("F+"). researchgate.net A variety of N-F reagents, such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI), are commonly used as electrophilic fluorinating agents due to their stability and ease of handling. researchgate.net The mechanism of electrophilic fluorination is still a subject of some debate, with possibilities including an Sₙ2 or a single-electron transfer (SET) process. researchgate.net

For the synthesis of difluoroanilines, this method would typically involve the fluorination of an appropriately substituted aniline or a precursor that can be later converted to the aniline. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of fluorination.

| Substrate | Fluorinating Agent | Catalyst/Conditions | Solvent | Product(s) |

| Acetanilide | Selectfluor® | Acetonitrile | 2-Fluoroacetanilide, 4-Fluoroacetanilide | |

| N-Arylacetamide | NFSI | Varied conditions | Acetonitrile | Ortho- and para-fluorinated products |

Nucleophilic aromatic substitution (SₙAr) is a powerful method for introducing fluorine into an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. The most common approach is the halogen exchange (Halex) reaction, where a chloro or nitro group on an aromatic ring is displaced by a fluoride (B91410) ion. researchgate.net

The synthesis of 2,3-difluoroaniline can be envisioned starting from a precursor like 2,3-dichloronitrobenzene. This starting material can undergo a nucleophilic aromatic substitution reaction with a fluoride source, such as potassium fluoride (KF), often in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. google.com The presence of a phase-transfer catalyst can enhance the reactivity of the fluoride salt. nih.gov Following the introduction of the fluorine atoms, the nitro group is reduced to an amine to yield the final 2,3-difluoroaniline. google.comchemicalbook.com

| Starting Material | Fluoride Source | Catalyst/Conditions | Solvent | Intermediate Product |

| 2,3-Dichloronitrobenzene | Potassium Fluoride (KF) | Phase-transfer catalyst, 150-200°C | DMF or DMSO | 2,3-Difluoronitrobenzene |

| p-Chloronitrobenzene | Potassium Fluoride (KF) | Tetramethylammonium chloride, 150°C | DMF | p-Fluoronitrobenzene |

Catalytic Approaches in this compound Synthesis

Catalysis offers a powerful toolkit for the selective and efficient synthesis of this compound. The primary strategy involves the N-alkylation of the parent amine, 2,3-difluoroaniline, with an ethylating agent. Various catalytic systems have been developed to facilitate this transformation, each with distinct advantages concerning substrate scope, reaction conditions, and selectivity.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful methods for constructing carbon-heteroatom bonds, including the C-N bond in this compound. These reactions typically involve the coupling of an amine with an alkylating agent, facilitated by a metal complex.

Palladium-Catalyzed Reactions: Palladium complexes are highly effective for N-alkylation reactions. nih.govresearchgate.netresearchgate.net These methods, often referred to as Buchwald-Hartwig amination or related cross-couplings, can form C-N bonds by coupling an amine with an alkyl halide. nih.gov For the synthesis of this compound, this would involve reacting 2,3-difluoroaniline with an ethyl halide (e.g., ethyl bromide or iodide). The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity. nih.gov Another approach is the N-alkylation of anilines with alcohols, which is an atom-economical process where water is the only byproduct. nih.gov Iron oxide-supported palladium catalysts have been shown to be effective for this transformation under base- and ligand-free conditions. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed N-alkylation, a modern iteration of the classic Ullmann condensation, is another widely used method. nih.govprinceton.edu These reactions are often more cost-effective than palladium-catalyzed systems. Copper(I) or Copper(II) salts, in combination with a suitable ligand, can catalyze the ethylation of 2,3-difluoroaniline. Recent advancements include metallaphotoredox approaches where a copper catalyst and a photocatalyst work in concert to enable the N-alkylation of a broad range of N-nucleophiles with alkyl bromides at room temperature. google.com Copper-chromite nanocatalysts have also been employed for the N-alkylation of aniline with alcohols via an auto-transfer hydrogen methodology. princeton.eduresearchgate.net

Iron-Catalyzed Reactions: Iron, being an earth-abundant and environmentally benign metal, has gained significant attention as a catalyst. conicet.gov.ar Iron-catalyzed C-H amination presents a direct route to N-alkylanilines from arenes, bypassing the need for pre-functionalized starting materials. researchgate.netacs.orgacs.org For instance, an iron(II) salt can catalyze the reaction of an arene with a highly electrophilic aminating reagent to yield N-methylaniline derivatives. conicet.gov.ar While this approach synthesizes the aromatic amine ring itself, related iron-catalyzed cross-dehydrogenative coupling methods can functionalize the N-alkyl group of N-alkylanilines. arkat-usa.org

Other Transition Metals (Rhodium, Manganese): Rhodium and Manganese complexes have also been developed for N-alkylation. Rhodium(III) catalysts can facilitate the hydroamination of alkynes with anilines. scribd.com Manganese pincer complexes are effective for the selective N-alkylation of amines with alcohols through the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which is a highly atom-efficient process.

Table 1: Comparison of Transition Metal-Catalyzed N-Alkylation Methods for Aniline Analogues This table summarizes general findings for N-alkylation of various anilines, which are considered applicable to the synthesis of this compound.

| Catalyst System | Alkylating Agent | Key Features | Reference(s) |

|---|---|---|---|

| Palladium/Ligand | Alkyl Halides, Alcohols | High efficiency, broad scope, but can be costly. | nih.gov, nih.gov, researchgate.net |

| Copper/Ligand | Alkyl Halides, Alcohols | Cost-effective, robust, suitable for Ullmann-type couplings. | google.com,, nih.gov |

| Iron Salts | Electrophilic Aminating Reagents | Uses earth-abundant metal, direct C-H amination possible. | researchgate.net, conicet.gov.ar |

| Manganese Pincer Complexes | Alcohols | High atom economy via borrowing hydrogen mechanism. |

Organocatalytic Transformations

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for synthesis, thereby avoiding potential metal contamination in the final product. While less common for direct N-alkylation of anilines compared to transition metal catalysis, several organocatalytic strategies for C-N bond formation are applicable.

Photocatalysis: A prominent metal-free approach involves visible-light-induced photocatalysis. researchgate.net Organic dyes, such as Eosin Y, can act as photocatalysts to facilitate the difluoroalkylation of anilines, a reaction mechanistically related to N-alkylation. nih.gov Another strategy involves the formation of an electron donor-acceptor (EDA) complex between the aniline and the alkylating agent, which can be activated by visible light to form the C-N bond. nih.gov A recently developed method for the N-alkylation of anilines with 4-hydroxybutan-2-one uses visible light in the presence of ammonium bromide (NH₄Br), completely avoiding metals, bases, and ligands. researchgate.net

Acid Catalysis by Organic Molecules: Certain organic acids can catalyze N-alkylation reactions. For example, pentafluorophenol (B44920) has been used as a catalyst for the N-alkylation of unprotected arylamines with ortho-quinone methides. This reaction proceeds via a C-N bond formation and demonstrates how a metal-free acidic molecule can promote the transformation.

Iminium Catalysis: The activation of α,β-unsaturated aldehydes by chiral amines to form iminium ions is a well-established organocatalytic strategy. This has been successfully applied to the enantioselective alkylation of aniline rings, demonstrating a powerful method for forming C-C bonds adjacent to the nitrogen atom, a transformation conceptually related to direct N-alkylation. acs.org

Acid-Catalyzed Cyclization Processes in Derivative Synthesis

This compound can serve as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Acid-catalyzed intramolecular cyclization is a common strategy to construct these complex molecular architectures.

The nature of the heterocyclic product is determined by the structure of the aniline derivative. For example, N-alkylanilines can undergo acid-catalyzed reactions to form quinolines, a class of heterocycles found in many pharmaceuticals. Similarly, palladium-catalyzed cyclization of N-alkenyl aniline derivatives can lead to the formation of indoles, carbazoles, acridines, and dibenzazepines, with the outcome often controlled by the choice of ligand.

Gold-catalyzed cascade cyclizations of 2-alkynyl-N-propargylanilines represent another sophisticated route to complex indolines. Rhodium catalysts are also employed for the synthesis of functionalized heterocycles, such as morpholines, from nitrogen-tethered allenols through intramolecular cyclization. While many of these cyclizations utilize metal catalysts, the key bond-forming steps can be promoted or initiated by acidic conditions, which facilitate the generation of reactive intermediates necessary for ring closure. For instance, inexpensive p-toluenesulfonic acid (p-TSA) has been shown to catalyze the N-alkylation of anilines with activated alcohols, a process that can be a prelude to cyclization if the substrate is appropriately designed.

Table 2: Examples of Heterocyclic Derivatives from N-Alkylaniline Analogues

| Starting Material Type | Catalytic System | Heterocyclic Product | Reference(s) |

|---|---|---|---|

| 2-Aminohydrazones and terminal alkynes | Rhodium(III) | Quinolines | |

| 2-Chloro-N-(2-vinyl)aniline | Palladium/Ligand | Carbazoles, Indoles, Dibenzazepines, Acridines | |

| Nitrogen-tethered allenols | Rhodium | Morpholines | |

| N-Alkyne-substituted pyrrole (B145914) esters | Iodine (Electrophilic) | Pyrrolooxazinones |

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use renewable resources. The synthesis of this compound is amenable to several green chemistry strategies.

Solvent Minimization and Alternative Media (e.g., Ionic Liquids, Supercritical Fluids)

Reducing or replacing conventional volatile organic solvents is a key goal of green chemistry. For the N-alkylation of anilines, several alternative media have been explored.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as non-volatile, recyclable solvents. They have been successfully employed for the selective N-monoalkylation of anilines with various alkylating agents. The use of ILs can enhance reaction rates and selectivity compared to conventional solvents.

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors with a melting point significantly lower than the individual components. A simple mixture of choline (B1196258) chloride and lactic acid has been shown to be an excellent medium for the allylic alkylation of anilines with allylic alcohols at room temperature, representing a metal-free and sustainable approach.

Solvent-Free Reactions: In some cases, reactions can be performed without any solvent. For example, the N-alkylation of imidazole (B134444) derivatives has been achieved using acidic carbon materials as catalysts under solvent-free conditions. Such approaches significantly reduce waste and simplify product purification.

Continuous Flow Reaction Optimization for Scalability

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. This technology is particularly well-suited for the synthesis of fine chemicals like this compound.

Flow reactors, such as packed-bed or microreactors, can be used for hydrogenation reactions to produce anilines from nitroaromatics. For N-alkylation, a continuous flow setup would involve pumping solutions of 2,3-difluoroaniline and an ethylating agent through a heated reactor containing a packed bed of a heterogeneous catalyst. This setup allows for the safe handling of hazardous reagents and intermediates, rapid optimization of reaction conditions (temperature, pressure, flow rate), and straightforward scaling by extending the operation time.

The integration of in-line purification and separation modules can further streamline the synthesis, leading to a "telescoped" process where crude intermediates are directly used in subsequent steps without isolation. Chemoenzymatic synthesis of anilines has also been successfully transferred to a continuous flow process using immobilized enzymes, highlighting the versatility of this technology for sustainable chemical production.

Atom Economy and Reaction Efficiency Metrics

The synthesis of this compound is not widely documented in dedicated literature; however, its preparation can be logically approached through the N-alkylation of the precursor, 2,3-difluoroaniline. The efficiency and environmental impact of this transformation are critically dependent on the chosen synthetic route, particularly when assessed through the lens of atom economy and other reaction efficiency metrics. Atom economy, a core principle of green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org

Several methods can be considered for the ethylation of 2,3-difluoroaniline, each with a distinct atom economy profile.

Classical N-alkylation with Ethyl Halides: This traditional method involves reacting 2,3-difluoroaniline with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base. While functional, this substitution reaction exhibits poor atom economy, as it generates a stoichiometric amount of salt byproduct (e.g., sodium iodide or sodium bromide) and the conjugate acid of the base, none of which are incorporated into the final product.

Reductive Amination: A more efficient approach is the reductive amination of 2,3-difluoroaniline with acetaldehyde. wikipedia.org In this two-step, one-pot process, the aniline and aldehyde first condense to form an intermediate imine, which is then reduced to the target N-ethyl amine. Common reducing agents include sodium borohydride or catalytic hydrogenation. While the atom economy is improved over alkyl halide methods, it is still limited by the use of a stoichiometric reducing agent, the atoms of which are not incorporated into the product. organic-chemistry.org

"Borrowing Hydrogen" Catalysis: The most atom-economical and environmentally benign method for N-alkylation is the "borrowing hydrogen" (or hydrogen autotransfer) strategy. rsc.org This process utilizes a catalyst, often based on ruthenium or iridium, to temporarily "borrow" hydrogen from a stable and inexpensive alcohol, such as ethanol, to generate an aldehyde in situ. researchgate.netacs.orgrsc.org This aldehyde then reacts with the aniline to form an imine. The borrowed hydrogen is subsequently used by the catalyst to reduce the imine to the final N-ethylated aniline. The only byproduct of this elegant cascade reaction is water, leading to a nearly perfect atom economy. rsc.orgacs.org

The theoretical atom economy for these methods highlights the significant advantages of the borrowing hydrogen approach.

| Synthetic Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Alkylation with Ethyl Iodide | C₆H₅F₂N + C₂H₅I + NaHCO₃ | C₈H₉F₂N | NaI + H₂O + CO₂ | 41.2% |

| Reductive Amination (with NaBH₄) | C₆H₅F₂N + C₂H₄O + NaBH₄ | C₈H₉F₂N | NaBH₃(OH) | 75.1% |

| "Borrowing Hydrogen" (with Ethanol) | C₆H₅F₂N + C₂H₅OH | C₈H₉F₂N | H₂O | 89.8% |

Note: Atom economy is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100. For simplicity in the table, the base in the alkylation reaction and the reducing agent in reductive amination are treated as reactants in the calculation.

Regioselectivity and Stereocontrol in Synthesizing Related Derivatives

While this compound itself is an achiral molecule, the principles of regioselectivity and stereocontrol are paramount when considering the synthesis of its more complex derivatives, particularly through electrophilic aromatic substitution or the introduction of chiral centers.

Regioselectivity

Regioselectivity concerns the position at which a chemical reaction occurs on a molecule with multiple potential reaction sites. For this compound, this is most relevant during electrophilic aromatic substitution reactions (e.g., halogenation, nitration, or Friedel-Crafts reactions) on the benzene (B151609) ring. The position of the incoming electrophile is dictated by the cumulative directing effects of the three existing substituents: the N-ethylamino group (-NHEt) and the two fluorine atoms.

N-Ethylamino Group: This is a powerful activating group and an ortho-, para-director due to the ability of the nitrogen's lone pair to donate electron density into the ring via resonance, stabilizing the cationic intermediate (the arenium ion). youtube.comlibretexts.org

Fluorine Atoms: Halogens are an interesting case; they are deactivating due to their strong electronegativity (inductive effect), which withdraws electron density from the ring. However, they are also ortho-, para-directors because their lone pairs can participate in resonance stabilization of the arenium ion. wikipedia.orgchemistrytalk.org

In this compound, these effects are in competition. The N-ethylamino group at position 1 strongly directs incoming electrophiles to the ortho (position 6) and para (position 4) positions. The fluorine atoms at positions 2 and 3 also direct ortho and para relative to themselves. The most likely positions for substitution would be C4 (para to the strongly activating -NHEt group) and C6 (ortho to the -NHEt group). Steric hindrance from the adjacent ethyl group and fluorine atom might slightly disfavor substitution at the C6 position compared to the more accessible C4 position. chemistrytalk.org Therefore, the para-substituted product is often favored. researchgate.net

Stereocontrol

Stereocontrol refers to the ability to control the three-dimensional arrangement of atoms in a product. This becomes critical when synthesizing chiral derivatives related to this compound. A notable strategy for achieving high levels of stereocontrol in the synthesis of chiral anilines involves the stereospecific coupling of enantioenriched organoboron reagents with aniline precursors. nih.gov

A representative modern approach involves a transition-metal-free, enantiospecific coupling between chiral secondary or tertiary alkylboronic esters and lithiated aryl hydrazines. acs.orgresearchgate.net This reaction proceeds with essentially complete enantiospecificity, meaning the stereochemistry of the starting boronic ester is perfectly transferred to the product. nih.govthieme-connect.com

The key steps of this process are:

Reaction of a lithiated aryl hydrazine (B178648) with a chiral alkylboronic ester to form an arylboronate complex.

Acylation of the hydrazine moiety, which triggers an N–N bond cleavage.

A concomitant 1,2-metalate rearrangement, which forms the new carbon-carbon bond stereospecifically.

This methodology allows for the synthesis of enantioenriched anilines bearing a chiral center at the benzylic position. nih.gov While this specific method uses an aryl hydrazine as a precursor to the aniline, the principle demonstrates how high-fidelity stereocontrol can be achieved in the synthesis of complex aniline derivatives, a strategy that could be adapted for creating chiral analogues based on the this compound scaffold.

Chemical Reactivity and Transformation of N Ethyl 2,3 Difluoroaniline

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions on the N-ethyl-2,3-difluoroaniline ring primarily involve the displacement of a fluoride (B91410) ion, a process highly dependent on the activation of the C-F bond.

C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge in organic synthesis. nih.gov However, in electron-deficient aromatic systems, the C-F bond can be susceptible to nucleophilic attack. nih.gov For fluoroarenes, the presence of electron-withdrawing groups is typically required to facilitate SNAr reactions. chemistrymalta.com In this compound, the fluorine atoms themselves contribute to the electron-deficient nature of the aromatic ring through their inductive effect.

Research into related o-fluoroanilines has shown that C-F bonds can be selectively activated for substitution. For instance, reactions with potent nucleophiles like titanium tetrakis(dimethylamide), Ti(NMe₂)₄, can lead to the regioselective replacement of a fluorine atom with a dimethylamino group. nih.gov This type of transformation is fundamental in creating more complex molecular architectures, such as phenylenediamines, which are valuable precursors for catalysts and pharmaceutically active molecules. nih.gov The activation of C-F bonds can also be achieved using transition metal catalysts or organic photoredox catalysts under mild conditions, opening pathways for hydrodefluorination and cross-coupling reactions. google.com

Amine-Directed Substitutions and Chelation Effects

The ethylamino group in this compound plays a crucial role in directing the course of substitution reactions. The nitrogen atom can act as a directing group, influencing the regioselectivity of C-F bond activation. Studies on similar systems, such as o-fluoroanilines, suggest a mechanism where the metal reagent (e.g., Titanium) chelates with the amine and the adjacent fluorine atom. nih.gov This chelation pre-organizes the substrate for a selective, intramolecular-like nucleophilic attack, favoring the substitution of the ortho-fluorine.

This directing effect is a powerful tool in synthesis. For example, using 8-aminoquinoline (B160924) as a directing group has enabled the controlled hydrodefluorination and defluoroamination of fluoroarenes. google.com Similarly, in palladium-catalyzed reactions of fluorinated nitrobenzene (B124822) systems, the nitro group has been shown to direct the catalyst to the ortho C-F bond. nih.gov By analogy, the ethylamino group in this compound is expected to direct substitution to the C2 position through chelation with an appropriate reagent. The relative position of other fluorine atoms also impacts reactivity; fluorine atoms meta or ortho to the leaving group are generally activating, while those in a para position can be deactivating. nih.gov

Table 1: Effect of Ancillary Fluorine Position on SNAr Reactivity in Difluoroanilines This table is based on competitive reaction rate studies of various difluoroaniline isomers with Ti(NMe₂)₄, as described in related research. It illustrates the electronic influence of a non-reacting fluorine atom on the substitution of the other.

| Substrate Isomer | Relationship of Ancillary Fluorine to Departing Fluorine | Observed Reactivity Trend | Reference |

|---|---|---|---|

| 2,6-Difluoroaniline | meta | Activating | nih.gov |

| 2,5-Difluoroaniline | meta | Activating | nih.gov |

| 2,4-Difluoroaniline (B146603) | para | Deactivating (Lowest Conversion) | nih.gov |

| 2,3-Difluoroaniline (B47769) | ortho | Activating | nih.gov |

Electrophilic Aromatic Substitution Reactions

The outcome of electrophilic aromatic substitution (EAS) on this compound is determined by the combined directing effects of the activating ethylamino group and the deactivating fluoro substituents.

Nitration and Halogenation Studies

The synergistic directing effect of the amine (para) and the C3-fluorine (para) strongly favors substitution at the C6 position. The C4 position is also activated by the amine (para) and the C3-fluorine (ortho), but may experience some steric hindrance from the C3-fluorine.

Indeed, studies on the related compound 2,3-difluoroaniline show that nitration with a mixture of nitric and sulfuric acid introduces a nitro group at the C6 position, para to the amine, to yield 2,3-difluoro-6-nitroaniline. Subsequent N-alkylation would produce N-ethyl-2,3-difluoro-6-nitroaniline. organic-chemistry.org Halogenation reactions are expected to follow a similar regioselectivity, targeting the most nucleophilic positions of the ring, primarily C6 and to a lesser extent C4. ias.ac.inumn.edu

Impact of Fluoro Substituents on Reaction Rates and Regiochemistry

Fluorine's effect on EAS is complex. Via induction, it withdraws electron density, deactivating the ring and slowing the reaction rate compared to benzene (B151609). rsc.org However, through resonance, it can donate a lone pair of electrons, which helps stabilize the cationic intermediate (the arenium ion) formed during the reaction, particularly when the attack is at the ortho or para positions. researchgate.net

Table 2: Directing Effects of Substituents in this compound for Electrophilic Attack This table summarizes the positions activated by each substituent on the ring.

| Substituent | Type | Positions Activated (ortho, para) |

|---|---|---|

| -NHCH₂CH₃ (at C1) | Activating | C2, C4, C6 |

| -F (at C2) | Deactivating | C1, C3, C5 |

| -F (at C3) | Deactivating | C2, C4, C6 |

| Consensus for Attack | C6 (strongly favored), C4 (moderately favored) |

Redox Chemistry of the Amine and Aromatic Moieties

The redox chemistry of this compound involves both the secondary amine functionality and the difluorinated aromatic ring.

The N-alkyl aniline (B41778) moiety is susceptible to oxidation. ias.ac.in Electrochemical studies on substituted anilines show that they undergo oxidation at the nitrogen atom, often as a one-electron process, to form a radical cation. rsc.orgacs.org These intermediates can be highly reactive and may undergo further reactions, such as coupling. For N-alkylanilines, anodic oxidation can lead to the formation of substituted benzidines and diphenylamines. Chemical oxidation, for instance with peroxomonophosphoric acid, also targets the amine group. ias.ac.in

Oxidation Pathways of the Amino Group

The amino group of N-alkylanilines, including this compound, is susceptible to oxidation through various pathways, yielding a range of products depending on the oxidant and reaction conditions. The electron-donating nature of the ethyl group and the electron-withdrawing fluorine atoms on the aromatic ring influence the reactivity of the nitrogen center.

Electrochemical methods, such as anodic oxidation, provide a controlled means of studying these transformations. The anodic oxidation of N-alkylanilines in aqueous and nonaqueous media can lead to coupling products. nih.gov The primary decomposition modes are tail-to-tail coupling to form substituted benzidines and head-to-tail coupling to generate diphenylamines. nih.govgoogle.com The distribution of these products is influenced by factors such as the steric bulk of the alkyl group, reactant concentration, and the basicity of the solution. nih.gov Under certain electrolysis conditions, further oxidation can occur, ultimately leading to the formation of p-benzoquinone. nih.gov

Chemical oxidation using reagents like peroxybenzoic acid can oxidize primary anilines to their corresponding nitroso compounds. google.com For N-alkylanilines, oxidation can target the amine group to form intermediates like nitroso derivatives. organic-chemistry.org Photosensitized oxidation, using a sensitizer (B1316253) like benzophenone, represents another pathway. For N-alkylanilines, this method can result in dealkylation, where the ethyl group is cleaved from the nitrogen atom. rsc.org The mechanism is proposed to involve hydrogen atom abstraction from the amine by a triplet ketone as the primary chemical step. rsc.org

Table 1: Summary of Oxidation Reactions of N-alkylanilines

| Oxidation Method | Reagent/Condition | Major Product(s) | Reference |

|---|---|---|---|

| Anodic Oxidation | Platinum gauze electrode, 1.0 V | Substituted benzidines, diphenylamines | nih.gov |

| Further Anodic Oxidation | Carbon cloth anode | p-Benzoquinone, hydroquinone | nih.gov |

| Photosensitized Oxidation | Benzophenone, light | Dealkylation products | rsc.org |

| Chemical Oxidation | Peroxybenzoic acid | Nitroso compounds | google.com |

Reduction Reactions of Related Aromatic Functionalities

While the difluorinated benzene ring of this compound is relatively stable, other functional groups introduced onto the molecule can undergo reduction. A common transformation in the chemistry of anilines is the reduction of a nitro group, which is often introduced to direct other reactions. For instance, a compound like N-ethyl-2,3-difluoro-6-nitroaniline can be readily reduced to the corresponding diamine. chemicalbook.com

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to anilines. orgsyn.org This process typically involves hydrogen gas and a metal catalyst. Common catalysts include palladium on charcoal (Pd/C), platinum-based catalysts, and Raney nickel. chemicalbook.comnih.govsmolecule.com The reaction is often carried out in a solvent such as methanol (B129727) or ethanol. orgsyn.orgnih.govorgsyn.org Reaction conditions can be varied; temperatures may range from room temperature to over 100°C, and hydrogen pressures can be applied from atmospheric pressure up to several atmospheres to facilitate the transformation. smolecule.comnih.gov For example, the reduction of a fluorinated nitrobenzene can be carried out with a Pd/C catalyst at temperatures below 70°C, followed by heating to over 80°C to ensure the reaction goes to completion. smolecule.com

Cyclization and Condensation Reactions in Heterocyclic Synthesis

This compound is a valuable building block for the synthesis of complex nitrogen-containing heterocyclic scaffolds, which are core structures in many pharmaceutical and materials science applications.

Formation of Nitrogen-Containing Heterocyclic Scaffolds (e.g., Quinolines, Pyrimidines)

Quinolines: The synthesis of the quinoline (B57606) ring system often involves the condensation of an aniline derivative with a three-carbon fragment. Several classic named reactions can be employed for this purpose, where this compound would serve as the aniline component.

Skraup Synthesis: This method involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent. The reaction of this compound under these conditions would theoretically yield a difluoro-N-ethylquinoline derivative.

Friedländer Synthesis: This reaction entails the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). A variation involves reacting this compound with a β-dicarbonyl compound, such as ethyl acetoacetate, in the presence of an acid catalyst to construct the quinoline core. The fluorine substituents on the resulting quinoline ring can significantly influence the compound's biological activity.

Pyrimidines: Pyrimidine (B1678525) scaffolds can be synthesized from various starting materials. While many routes involve amidines or urea, substituted anilines can be incorporated to produce N-arylaminopyrimidines. Research has demonstrated the use of 2,3-difluoroaniline in the synthesis of ethyl 2-arylamino-4-trifluoromethylpyrimidine-5-carboxylate. nih.gov This reaction involves the condensation of the aniline with a suitably functionalized pyrimidine precursor or a β-ketoester and another reagent that provides the remaining atoms for the ring. The N-ethyl group in this compound would be retained as a substituent on the amino bridge connecting to the pyrimidine ring.

Table 2: Heterocyclic Synthesis Reactions

| Heterocycle | Synthetic Method | Typical Reagents for Aniline Component | Reference |

|---|---|---|---|

| Quinoline | Skraup Synthesis | Glycerol, H₂SO₄, Oxidant | |

| Quinoline | Friedländer Synthesis | β-Dicarbonyl compounds, Acid catalyst | |

| Pyrimidine | Condensation | β-Ketoesters, other ring fragments | nih.gov |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. These reactions are valued for their atom and step economy.

Anilines are common components in many MCRs, acting as the amine source. This compound, as a secondary amine, could theoretically participate in several such reactions. A prominent example is the Ugi four-component reaction (Ugi-4CR) . The classic Ugi reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. nih.govnih.gov

In a hypothetical Ugi reaction, this compound would serve as the amine component. The reaction would proceed through the initial formation of a Schiff base or iminium ion from the condensation of the amine with the carbonyl compound (e.g., an aldehyde). This intermediate would then react with the isocyanide and the carboxylate anion to form the final, highly functionalized product.

While specific examples of this compound in MCRs are not extensively documented, the reactivity of similar compounds suggests its potential utility. However, the electronic properties of the aniline may pose challenges. The two electron-withdrawing fluorine atoms decrease the nucleophilicity of the amine, which could slow the initial condensation step and potentially lead to lower yields compared to more electron-rich anilines. Despite this, the incorporation of fluorinated fragments via MCRs is of significant interest for creating structurally diverse molecules with potential applications in medicinal chemistry. nih.gov

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules. For N-ethyl-2,3-difluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for an unambiguous assignment of its structure.

Proton (¹H) NMR Analysis and Spin-Spin Coupling

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group and the aromatic protons.

Ethyl Group: The ethyl group (-CH₂CH₃) would present as a quartet for the methylene protons (-CH₂) and a triplet for the methyl protons (-CH₃). The integration of these signals would correspond to a 2:3 ratio. The splitting pattern arises from spin-spin coupling between the adjacent protons.

Aromatic Region: The three protons on the difluorinated benzene (B151609) ring would appear in the aromatic region of the spectrum. Their chemical shifts and multiplicities would be complex due to coupling with each other and with the two fluorine atoms on the ring. The proton ortho to the ethylamino group would likely be the most deshielded.

Amino Proton: A signal corresponding to the N-H proton of the secondary amine should also be present, the chemical shift of which can be variable and influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

|---|---|---|---|

| -CH₃ (Ethyl) | ~1.2 | Triplet (t) | J(H,H) ≈ 7 Hz |

| -CH₂ (Ethyl) | ~3.1-3.4 | Quartet (q) | J(H,H) ≈ 7 Hz |

| N-H | Variable | Broad Singlet (br s) | N/A |

| Aromatic H's | ~6.5-7.2 | Complex Multiplets (m) | Involving J(H,H) and J(H,F) |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected.

Aliphatic Carbons: The two carbons of the ethyl group would appear in the upfield (aliphatic) region of the spectrum.

Aromatic Carbons: The six aromatic carbons would produce signals in the downfield region. The carbons directly bonded to the highly electronegative fluorine atoms (C-2 and C-3) would exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The chemical shifts of the ring carbons are influenced by the electron-donating ethylamino group and the electron-withdrawing fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling |

|---|---|---|

| -CH₃ (Ethyl) | ~14-16 | None |

| -CH₂ (Ethyl) | ~38-45 | None |

| Aromatic C's | ~110-155 | Present, with large ¹JCF for C-2 and C-3 |

Fluorine-19 (¹⁹F) NMR for Fluorine Environments and Coupling

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org The chemical shifts in ¹⁹F NMR span a much wider range than in ¹H NMR, making it excellent for distinguishing between different fluorine environments. jeolusa.com

For this compound, two distinct signals are expected for the non-equivalent fluorine atoms at the C-2 and C-3 positions. These signals would likely appear as complex multiplets due to:

Fluorine-Fluorine (F-F) Coupling: Coupling between the two adjacent fluorine atoms.

Fluorine-Proton (F-H) Coupling: Coupling to the nearby aromatic protons. Long-range coupling constants are common in ¹⁹F NMR. wikipedia.org

The precise chemical shifts would provide insight into the electronic environment of each fluorine atom.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| F at C-2 | -135 to -150 | Multiplet |

| F at C-3 | -155 to -170 | Multiplet |

Vibrational Spectroscopy for Molecular Structure Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds and functional groups.

N-H Stretch: A moderate absorption band is expected in the range of 3300-3500 cm⁻¹ for the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be observed just below 3000 cm⁻¹.

C=C Aromatic Stretch: Bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

C-N Stretch: The stretching vibration for the aromatic amine C-N bond would be found in the 1250-1360 cm⁻¹ range.

C-F Stretch: Strong absorption bands corresponding to the carbon-fluorine stretching vibrations are expected in the 1100-1300 cm⁻¹ region.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1360 | Medium-Strong |

| C-F Stretch | 1100 - 1300 | Strong |

Raman Spectroscopy for Vibrational Fingerprints

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. The Raman spectrum of this compound would be particularly useful for characterizing the vibrations of the aromatic ring, which often produce strong Raman signals. The symmetric vibrations of the C-F bonds and the carbon skeleton would also be prominent, providing a unique vibrational fingerprint for the molecule. The region between 300 and 1900 cm⁻¹ is often used for identification and authentication. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns upon ionization. For this compound (C₈H₉F₂N), the nominal molecular weight is 157 g/mol .

In a typical electron ionization (EI) mass spectrum, this compound would be expected to display a prominent molecular ion peak (M⁺) at m/z 157. The fragmentation of this ion provides valuable structural information. Aromatic amines exhibit characteristic fragmentation pathways. miamioh.edu For N-ethylaniline, a related compound, the primary fragmentation involves alpha-cleavage, where the bond between the first and second carbon of the ethyl group breaks. nist.gov A similar pathway is anticipated for this compound, leading to the loss of a methyl radical (•CH₃) to produce a stable iminium cation.

Expected Key Fragmentation Pathways:

Loss of a Methyl Radical (α-cleavage): The most probable fragmentation is the loss of a methyl group from the N-ethyl substituent, resulting in a fragment ion at m/z 142 (157 - 15). This is often the base peak in the spectrum of N-alkylanilines.

Loss of Ethene: A McLafferty-type rearrangement could potentially lead to the loss of an ethene molecule (C₂H₄), resulting in an ion corresponding to 2,3-difluoroaniline (B47769) at m/z 129.

Ring Fragmentation: Aromatic rings can undergo fragmentation, including the loss of hydrogen cyanide (HCN), although this is more common in primary anilines. miamioh.edu

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Formula of Loss |

|---|---|---|

| 157 | Molecular Ion [M]⁺ | - |

| 142 | [M - CH₃]⁺ | •CH₃ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. nih.gov Unlike nominal mass spectrometry, HRMS can distinguish between compounds with the same integer mass but different chemical formulas.

For this compound, the theoretical monoisotopic mass is calculated using the exact masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, and ¹⁴N).

Formula: C₈H₉F₂N

Calculated Monoisotopic Mass: 157.06976 Da

An HRMS analysis would be expected to yield a mass measurement very close to this theoretical value (typically within 5 ppm error), thus confirming the elemental formula C₈H₉F₂N. This technique is crucial for distinguishing it from any potential isomeric impurities or other compounds with a nominal mass of 157.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural confirmation. In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of this compound at m/z 157.07) is selected, isolated, and then subjected to fragmentation through collision-induced dissociation (CID). The resulting product ions (or daughter ions) are then analyzed.

This technique would allow for the direct observation of the fragmentation pathways predicted above. For instance, isolating the m/z 157 ion and inducing fragmentation would be expected to produce a prominent product ion at m/z 142.05, corresponding to the loss of a methyl radical. This specific parent-daughter transition (157.07 → 142.05) serves as a highly selective fingerprint for the molecule, confirming the connectivity of the ethyl group to the nitrogen atom and providing definitive structural evidence.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The technique involves directing an X-ray beam onto a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined. nih.gov

While no published crystal structure for this compound is currently available, this technique could provide unparalleled detail about its solid-state conformation if a suitable crystal were grown. The analysis would yield:

Precise Bond Lengths and Angles: Definitive measurements of all bond lengths (C-C, C-N, C-F, C-H) and angles within the molecule.

Molecular Conformation: The exact spatial orientation of the ethyl group relative to the difluorophenyl ring.

Intermolecular Interactions: Information on how individual molecules pack together in the crystal lattice, revealing details about hydrogen bonding, π-π stacking, and other non-covalent interactions.

This data is invaluable for understanding the molecule's physical properties and for computational modeling studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. In aromatic compounds like this compound, the primary absorptions are due to π→π* transitions within the benzene ring.

The aniline (B41778) chromophore is influenced by the substituents on the ring and the nitrogen atom. The amino group (-NH-CH₂CH₃) is an auxochrome (a color-enhancing group) that typically causes a bathochromic shift (shift to longer wavelengths) of the benzene absorption bands. The two fluorine atoms, being electron-withdrawing groups, would also influence the energy of the electronic transitions.

The spectrum of this compound is expected to show characteristic absorption bands similar to other substituted anilines. acs.org These typically include:

An intense absorption band (the E2-band) around 230-250 nm.

A less intense absorption band (the B-band) at longer wavelengths, typically around 280-300 nm.

The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent used due to solute-solvent interactions. This technique is useful for quantitative analysis and for studying the electronic structure of the molecule.

Table 2: Summary of Analytical Techniques for Characterizing this compound

| Technique | Information Provided | Expected Result/Value |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight and fragmentation | Molecular Ion at m/z 157; Key fragment at m/z 142 |

| High-Resolution MS (HRMS) | Exact mass and elemental formula | Monoisotopic mass of ~157.06976 Da |

| Tandem MS (MS/MS) | Structural confirmation via fragmentation | Precursor→Product ion transition (e.g., 157.07→142.05) |

| X-ray Crystallography | 3D solid-state structure | Precise bond lengths, angles, and crystal packing |

Computational and Theoretical Studies on N Ethyl 2,3 Difluoroaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. researchgate.net Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a balance between accuracy and computational cost. dergipark.org.trresearchgate.net

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For N-ethyl-2,3-difluoroaniline, this involves finding the minimum energy conformation by considering rotations around the C(ring)-N bond and the bonds within the ethyl group. Conformational analysis helps identify the most stable isomer and provides the foundational geometry for all other computational predictions. nih.gov

The optimized structure reveals the planarity of the aniline (B41778) ring and the orientation of the ethylamino substituent. The presence of two adjacent fluorine atoms can influence the orientation of the ethyl group due to steric and electronic effects. The final optimized parameters, such as bond lengths and angles, are critical for an accurate description of the molecule.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths | C-N | ~1.39 Å |

| C-F | ~1.35 Å | |

| N-H | ~1.01 Å | |

| C(aromatic)-C(aromatic) | ~1.39 - 1.40 Å | |

| C-C (ethyl) | ~1.53 Å | |

| Bond Angles | C-N-C (ethyl) | ~122° |

| F-C-C | ~119° | |

| H-N-C | ~115° |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity. nih.govresearchgate.net

In this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the ethylamino group, reflecting the electron-donating character of this substituent. The LUMO is likely distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atoms. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.netmedjchem.com

Table 2: Calculated FMO Energies and Related Quantum Chemical Descriptors

| Parameter | Value (eV) | Description |

| EHOMO | ~ -5.8 eV | Indicates electron-donating ability |

| ELUMO | ~ -0.5 eV | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ~ 5.3 eV | Correlates with chemical stability |

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using DFT, one can assign the observed experimental spectral bands to specific molecular vibrations, such as stretching, bending, and wagging modes. researchgate.net Calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and limitations of the theoretical method, improving agreement with experimental data. researchgate.net

For this compound, characteristic vibrations include the N-H stretching of the secondary amine, C-F stretching modes, aromatic C-H stretching, and various vibrations of the ethyl group and the phenyl ring. dergipark.org.trnih.gov

Table 3: Predicted Vibrational Frequencies and Assignments for this compound

| Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

| N-H Stretching | ~3450 | 3300-3500 |

| Aromatic C-H Stretching | ~3050-3100 | 3000-3100 researchgate.net |

| Aliphatic C-H Stretching | ~2900-2980 | 2850-3000 |

| C=C Aromatic Stretching | ~1450-1600 | 1400-1650 researchgate.net |

| C-N Stretching | ~1300 | 1250-1350 |

| C-F Stretching | ~1240 | 1200-1360 |

| NH Bending | ~1515 | 1500-1550 |

Quantum Chemical Descriptors and Reactivity Analysis

Beyond FMO analysis, other quantum chemical descriptors derived from DFT calculations provide a more detailed picture of a molecule's reactivity.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicates the most positive regions (electron-poor, prone to nucleophilic attack). Green represents areas of neutral potential. youtube.com

For this compound, the MEP map would show:

Negative Potential (Red): Concentrated around the highly electronegative fluorine atoms and the lone pair of the nitrogen atom. These are the primary sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atom of the N-H group and the hydrogen atoms of the ethyl group, indicating these are potential sites for nucleophilic interaction.

Neutral/Intermediate Potential (Green/Yellow): Spread across the carbon skeleton of the aromatic ring.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of bonding, charge distribution, and intramolecular delocalization effects. uni-muenchen.dewisc.edu It examines charge transfer from filled "donor" NBOs to empty "acceptor" NBOs, quantifying the stabilizing energy of these interactions (E(2)). dergipark.org.tr

Key interactions in this compound would include:

Hyperconjugation: Delocalization of electron density from the lone pair of the nitrogen atom (LP(N)) to the antibonding π* orbitals of the C=C bonds in the aromatic ring. This interaction is crucial to the electron-donating character of the amino group.

Intramolecular Hydrogen Bonding: Potential weak interactions between the N-H group and an adjacent fluorine atom could be identified and quantified.

Bond Polarity: NBO analysis calculates the natural atomic charges, confirming the high negative charge on the fluorine and nitrogen atoms and positive charges on the hydrogen atoms. dergipark.org.tr

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (C1-C6) | ~40-50 | π-conjugation |

| LP (1) N | π* (C2-C3) | ~20-30 | π-conjugation |

| σ (C-H) | σ* (C-N) | ~2-5 | Hyperconjugation |

| (Note: LP denotes a lone pair. The specific C-C bonds in the ring would depend on the atom numbering.) |

Global and Local Reactivity Indices (e.g., Chemical Hardness, Electrophilicity)

Global and local reactivity indices are fundamental concepts in conceptual DFT that help in predicting the chemical behavior of a molecule. researchgate.net These descriptors are derived from the changes in energy as electrons are added to or removed from the system. researchgate.net Global indices, such as chemical hardness (η) and electrophilicity (ω), describe the reactivity of the molecule as a whole, while local indices, like the Fukui function, pinpoint the most reactive sites within the molecule. rsc.orgmedjchem.com

Global Reactivity Descriptors Global reactivity indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A hard molecule has a large HOMO-LUMO gap, making it less reactive, while a soft molecule has a small gap and is more reactive. researchgate.net It is calculated as η ≈ E_LUMO - E_HOMO.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

Interactive Data Table: Global Reactivity Indices Note: The following data is illustrative of typical values obtained from DFT calculations for similar aniline derivatives, as specific published data for this compound is not available.

| Descriptor | Symbol | Typical Calculated Value (eV) | Formula |

|---|---|---|---|

| HOMO Energy | E_HOMO | -5.87 | - |

| LUMO Energy | E_LUMO | -0.25 | - |

| HOMO-LUMO Gap | ΔE | 5.62 | E_LUMO - E_HOMO |

| Chemical Potential | μ | -3.06 | (E_HOMO + E_LUMO) / 2 |

| Chemical Hardness | η | 2.81 | (E_LUMO - E_HOMO) / 2 |

Local Reactivity Descriptors The Fukui function is a key local reactivity descriptor that identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. medjchem.com By analyzing the atomic charges in the neutral, anionic, and cationic states, one can determine the regions of highest reactivity. For this compound, this analysis would likely indicate that the nitrogen atom and specific carbons on the aromatic ring are the primary sites for electrophilic attack.

Potential Energy Surface (PES) Scanning for Reaction Pathway Elucidation

Potential Energy Surface (PES) scanning is a computational technique used to explore the energy changes that occur during a chemical reaction or conformational change. uni-muenchen.de By systematically varying a specific geometric parameter, such as a bond length, bond angle, or dihedral angle, and optimizing the rest of the molecular geometry at each step, a reaction pathway can be mapped. uni-muenchen.de

This method is crucial for:

Identifying Transition States: Locating the highest energy point along a reaction coordinate, which corresponds to the transition state structure.

Determining Activation Energies: Calculating the energy barrier that must be overcome for a reaction to occur.

Understanding Reaction Mechanisms: Elucidating the step-by-step process of bond breaking and formation.

In the context of this compound, PES scanning could be used to study various processes, such as the rotation of the ethyl group around the C-N bond or the inversion of the amine group. For example, a PES scan of the dihedral angle involving the phenyl ring and the ethyl group would reveal the rotational energy barrier and identify the most stable conformation of the molecule. dergipark.org.trdergipark.org.tr Such studies provide fundamental information about the molecule's flexibility and the energetic landscape of its transformations. dergipark.org.trdergipark.org.tr

Investigation of Non-Linear Optical (NLO) Properties

Molecules with specific electronic characteristics can exhibit non-linear optical (NLO) properties, which are important for applications in optoelectronics and photonics. aps.org These properties arise from the interaction of the molecule with an intense electromagnetic field, such as that from a laser. Computational methods, particularly time-dependent DFT (TD-DFT), are widely used to predict the NLO response of molecules.

The key NLO properties calculated include:

Polarizability (α): The linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): The second-order NLO response, which is responsible for effects like second-harmonic generation. Non-centrosymmetric molecules can possess a non-zero β value. researchgate.net

Second Hyperpolarizability (γ): The third-order NLO response.

For this compound, theoretical calculations could predict its NLO properties. The presence of the electron-donating ethylamino group and the electron-withdrawing fluorine atoms on the aromatic ring creates an intramolecular charge transfer system, which is a common feature in molecules with significant NLO activity. A small HOMO-LUMO gap is often associated with a large hyperpolarizability. researchgate.net Computational analysis would reveal the magnitude of its NLO response and its potential for use in NLO materials. researchgate.net

Interactive Data Table: Calculated NLO Properties Note: The following data is illustrative. Specific published NLO data for this compound is not available.

| Property | Symbol | Typical Unit | Description |

|---|---|---|---|

| Dipole Moment | μ | Debye | Measures charge separation |

| Mean Polarizability | <α> | a.u. | Linear response to electric field |

| First Hyperpolarizability | β_tot | a.u. | Second-order NLO response |

Solvent Effects Modeling using Polarizable Continuum Models (PCM)

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate solvent effects. researchgate.net In this model, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. researchgate.netukzn.ac.za

PCM calculations allow for the investigation of:

Solvation Energy: The energy change associated with transferring a molecule from the gas phase to a solvent.

Geometry and Property Changes: How molecular geometry, dipole moment, and other electronic properties are altered in solution. researchgate.net

Reaction Energetics in Solution: How solvent affects the activation energies and reaction energies of a chemical process.

By performing DFT calculations on this compound using the PCM, one can study its behavior in various solvents (e.g., polar and non-polar). This would provide insights into its solubility and how its electronic structure and reactivity are modulated by the solvent environment, which is crucial for understanding its behavior in practical chemical applications. researchgate.net

Applications of N Ethyl 2,3 Difluoroaniline and Its Derivatives in Advanced Organic Synthesis

Building Block in Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and functional materials. frontiersin.orgrsc.org The synthesis of these compounds has received considerable attention, driven by the need for efficient methods to prepare and utilize them as versatile building blocks. frontiersin.org N-ethyl-2,3-difluoroaniline serves as a key starting material in the construction of various heterocyclic systems.

Synthesis of Fluoroquinolone Precursors and Analogues

Fluoroquinolones are a major class of synthetic antibacterial agents characterized by a 4-quinolone core structure, a fluorine atom typically at the C-6 position, and often a piperazine (B1678402) ring at the C-7 position. semanticscholar.orgmdpi.comnih.gov These compounds are known for their broad-spectrum antibacterial activity. semanticscholar.orgnih.gov The synthesis of fluoroquinolones often involves the construction of the quinolone ring system from appropriately substituted anilines.

This compound and its isomers are crucial for creating the core structure of many fluoroquinolones. For instance, the reaction of anilines with diethyl ethoxymethylenemalonate is a common method to produce an anilinomethylene malonate, which can then be cyclized to form the 4-hydroxyquinoline-3-carboxylate core. cdnsciencepub.com

A key step in many fluoroquinolone syntheses is the intramolecular Friedel-Crafts acylation to form the quinolone ester. semanticscholar.org The strategic placement of fluorine atoms on the aniline (B41778) precursor directly influences the substitution pattern and, consequently, the biological activity of the final fluoroquinolone. msu.edu For example, the synthesis of potent antibacterial agents like ofloxacin (B1677185) and levofloxacin (B1675101) can utilize difluoroaniline derivatives. semanticscholar.org The development of efficient synthetic routes to fluoroquinolone precursors is of great importance as these can be readily converted to the final drug molecules. mdpi.com

| Fluoroquinolone Precursor Synthesis Step | Reactants | Conditions | Product |

| Enamine Formation | 3,4-difluoroaniline (B56902), Diethyl ethoxymethylenemalonate | 110 °C, no solvent | Enamine (7) |

| Benzoxazine Formation | Enamine (7), Propylene oxide | NaH cat., LiClO4, THF, 40 °C | Benzoxazine (8) |

| Intramolecular Friedel-Crafts Acylation | Benzoxazine (8) | Ac2O/H2SO4 (1:2), 50 °C | Quinolone ester (9) |

| Oxidation and Hydrolysis | Quinolone ester (9) | Oxone, MeOH/H2O, then HCl(c)/AcOH | 7-methylsulfonylquinolone (10) |

This table illustrates a synthetic pathway towards a quinolone structure, adapted from a described synthesis. semanticscholar.org

Formation of Diverse Nitrogen-Containing Heterocycles

The utility of this compound and related fluorinated anilines extends beyond fluoroquinolones to the synthesis of a wide range of nitrogen-containing heterocycles. frontiersin.orgresearchgate.net These heterocycles are prevalent in medicinal chemistry and materials science. evitachem.comsmolecule.com The reactivity of the aniline nitrogen and the potential for substitution on the aromatic ring allow for various cyclization strategies.

For example, fluorinated anilines can be used to synthesize:

Indoles: Fischer indole (B1671886) synthesis using substituted anilines can lead to the formation of difluoroindole derivatives. arkat-usa.org

Quinolin-2-ones: These can be synthesized through the reaction of fluorinated anilines with specific reagents, leading to compounds with potential biological activity. researchgate.net

Azo Dyes: Azo dyes derived from substituted anilines have been investigated for their potential antitumor activity. ekb.eg

The development of novel synthetic methods continues to expand the library of accessible nitrogen-containing heterocycles derived from fluorinated anilines. frontiersin.org

Intermediate in Complex Molecule Synthesis

This compound is a valuable intermediate in the multistep synthesis of complex target molecules. smolecule.com Its structure allows for strategic modifications and the introduction of further complexity.

Divergent Synthesis Strategies for Target Molecules

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally related compounds from a common intermediate. This approach is highly valuable in drug discovery for exploring structure-activity relationships. nih.gov this compound and its derivatives can serve as such intermediates. By selectively reacting at different positions of the molecule (the nitrogen atom or the aromatic ring), a variety of scaffolds can be accessed. nih.gov For instance, catalyst-controlled reactions can enable divergent synthesis pathways, leading to different product skeletons from the same starting material. nih.gov

Functionalization for Scaffold Diversity

The this compound scaffold can be further functionalized to create a diverse range of molecules. The amino group can act as a nucleophile, reacting with electrophiles to introduce various substituents. smolecule.com Furthermore, the fluorine atoms on the aromatic ring can influence the regioselectivity of electrophilic aromatic substitution reactions, allowing for controlled introduction of other functional groups. Recent advances in photoredox catalysis have enabled novel C-H functionalization reactions, such as difluoroalkylation of anilines, providing new avenues for modifying the aniline scaffold. acs.orgnih.gov

| Functionalization Reaction | Reagents | Product Type |

| N-Alkylation | Alkyl halides, Base | N-substituted anilines |

| C-H Difluoroalkylation | Ethyl bromodifluoroacetate, Photocatalyst | C-difluoroalkylated anilines |

| N-Acylation | Acyl chlorides, Base | N-acylated anilines |

| Electrophilic Aromatic Substitution | Electrophile, Lewis acid | Ring-substituted anilines |

This table summarizes common functionalization reactions for aniline derivatives.

Role in Polymer and Materials Science